4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine
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Overview
Description
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine is an organic compound characterized by the presence of a morpholine ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine involves its ability to react with various biological and chemical targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyloxiran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholine ring.
4-(2,3-Epoxypropyl)morpholine: Another epoxide-containing morpholine derivative.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(3,3-dimethyloxiran-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIGVQOLDXWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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